1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone
CAS No.: 1448128-36-6
Cat. No.: VC4573913
Molecular Formula: C17H20BrN3O3
Molecular Weight: 394.269
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448128-36-6 |
|---|---|
| Molecular Formula | C17H20BrN3O3 |
| Molecular Weight | 394.269 |
| IUPAC Name | 1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone |
| Standard InChI | InChI=1S/C17H20BrN3O3/c1-11-14(12(2)24-20-11)10-16(22)21-8-5-13(6-9-21)23-17-15(18)4-3-7-19-17/h3-4,7,13H,5-6,8-10H2,1-2H3 |
| Standard InChI Key | WAIOBTKBJCGMGR-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C)CC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |
Introduction
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of piperidine derivatives, which are known for their biological activity and significance in drug discovery.
Synthesis
The synthesis of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone typically involves multi-step reactions. These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
-
Initial Steps: Formation of the bromopyridine-piperidine intermediate through the reaction of 3-bromopyridine with 4-hydroxypiperidine under basic conditions.
-
Coupling Steps: The intermediate is then coupled with appropriate reagents to introduce the isoxazole moiety.
Research Findings and Future Directions
While specific research findings on 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone are scarce, its structural features suggest potential applications in pharmacology. The presence of bromine and isoxazole moieties indicates it could be a valuable candidate for drug development, particularly in targeting specific biological pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume